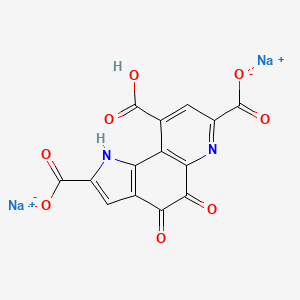

Pyrroloquinoline quinone (disodium salt)

Description

BenchChem offers high-quality Pyrroloquinoline quinone (disodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrroloquinoline quinone (disodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H4N2Na2O8 |

|---|---|

Molecular Weight |

374.17 g/mol |

IUPAC Name |

disodium;9-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylate |

InChI |

InChI=1S/C14H6N2O8.2Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |

InChI Key |

UFVBOGYDCJNLPM-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)[O-])N=C1C(=O)[O-])C(=O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Pyrroloquinoline Quinone Disodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroloquinoline quinone (PQQ), a novel redox cofactor, is emerging as a potent therapeutic agent with significant implications for cellular health and metabolism. This technical guide provides a comprehensive analysis of the mechanism of action of its highly stable and water-soluble form, pyrroloquinoline quinone disodium (B8443419) salt. We delve into the core signaling pathways modulated by PQQ, focusing on its profound effects on mitochondrial biogenesis and the cellular antioxidant response. This document synthesizes quantitative data from key experimental studies, presents detailed experimental protocols for replication and further investigation, and provides visual representations of the intricate signaling cascades. The information contained herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of PQQ's molecular interactions, thereby facilitating future research and the development of PQQ-based therapeutics.

Introduction

Pyrroloquinoline quinone (PQQ) is a small quinone molecule that functions as a redox cofactor in various enzymatic reactions.[1] While not synthesized by mammals, it is ubiquitous in the diet and has demonstrated a range of physiological benefits, including improved neurological function, cardiovascular health, and enhanced energy metabolism.[2] The disodium salt of PQQ is the preferred form for research and supplementation due to its enhanced stability and solubility.[3][4] This guide will elucidate the primary mechanisms through which PQQ disodium salt exerts its effects at the cellular level, with a focus on two key areas: the stimulation of mitochondrial biogenesis and the augmentation of the endogenous antioxidant defense systems.

Core Mechanism 1: Stimulation of Mitochondrial Biogenesis via the CREB/PGC-1α Signaling Pathway

A cornerstone of PQQ's physiological benefit is its ability to stimulate the generation of new mitochondria, a process known as mitochondrial biogenesis. This is primarily achieved through the activation of the cAMP response element-binding protein (CREB) and the subsequent upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of this process.[5][6]

PQQ initiates this cascade by inducing the phosphorylation of CREB at its serine 133 residue.[7][8] This activation of CREB leads to its binding to the promoter region of the PGC-1α gene, thereby increasing its transcription and subsequent protein expression.[5] Elevated levels of PGC-1α then orchestrate the expression of key downstream targets, including Nuclear Respiratory Factors 1 and 2 (NRF-1 and NRF-2) and Mitochondrial Transcription Factor A (Tfam), which are essential for the synthesis of mitochondrial proteins and the replication of mitochondrial DNA (mtDNA).[6][7]

dot

Quantitative Data on Mitochondrial Biogenesis

The following table summarizes the quantitative effects of PQQ on key markers of mitochondrial biogenesis as observed in murine hepatoma (Hepa1-6) cells.

| Parameter | Cell Line | PQQ Concentration | Duration | Fold Increase (vs. Control) | Reference |

| Citrate (B86180) Synthase Activity | Hepa1-6 | 30 µM | 48 h | ~1.5 | [7] |

| Cytochrome c Oxidase Activity | Hepa1-6 | 30 µM | 48 h | ~1.8 | [7] |

| Mitochondrial DNA Content | Hepa1-6 | 30 µM | 48 h | ~2.0 | [7] |

| PGC-1α mRNA Expression | Hepa1-6 | 30 µM | 24 h | ~1.5 | [7] |

| PGC-1α Protein Expression | Hepa1-6 | 30 µM | 24 h | ~1.7 | [7] |

| CREB Phosphorylation (Ser133) | Hepa1-6 | 30 µM | 15 min | ~2.5 | [7] |

Experimental Protocols

-

Cell Culture and Treatment: Plate Hepa1-6 cells and grow to 80% confluency. Treat cells with 30 µM PQQ disodium salt or vehicle control for the desired duration (e.g., 15 minutes for p-CREB, 24 hours for PGC-1α).

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies against p-CREB (Ser133), total CREB, PGC-1α, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect immunoreactive bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Densitometry: Quantify band intensities using image analysis software and normalize to the loading control.

-

Sample Preparation: Treat Hepa1-6 cells with PQQ as described above. Harvest cells and prepare mitochondrial fractions by differential centrifugation.

-

Assay Reaction: In a 96-well plate, add the mitochondrial lysate to a reaction buffer containing 0.1 mM DTNB, 0.5 mM oxaloacetate, 0.3 mM acetyl-CoA, and 100 mM Tris-HCl (pH 8.1).

-

Absorbance Measurement: Measure the rate of increase in absorbance at 412 nm over 5-10 minutes at 30°C, which corresponds to the reduction of DTNB by the coenzyme A generated from the citrate synthase reaction.

-

Calculation: Calculate the enzyme activity based on the molar extinction coefficient of DTNB.

Core Mechanism 2: Enhancement of Antioxidant Defense via the Nrf2 Signaling Pathway

PQQ is a potent antioxidant that operates through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes via the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][10]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). PQQ has been shown to promote the dissociation of Nrf2 from Keap1, although the precise mechanism is still under investigation.[[“]] Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes.[4][[“]] This leads to the increased expression of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and various glutathione (B108866) S-transferases (GSTs).[[“]]

dot

Quantitative Data on Nrf2 Pathway Activation

The following table summarizes the quantitative effects of PQQ on key markers of Nrf2 pathway activation.

| Parameter | Cell/Animal Model | PQQ Concentration/Dose | Duration | Fold Increase (vs. Control) | Reference |

| Nuclear Nrf2 Translocation | Human Nucleus Pulposus Cells | 10 µM | 24 h | Significant Increase | [[“]] |

| ARE Luciferase Activity | Human Nucleus Pulposus Cells | 10 µM | 24 h | ~2.5 | [[“]] |

| HO-1 mRNA Expression | Human Nucleus Pulposus Cells | 10 µM | 24 h | ~3.0 | [[“]] |

| NQO1 mRNA Expression | Human Nucleus Pulposus Cells | 10 µM | 24 h | ~2.0 | [[“]] |

| HO-1 Protein Expression | IPEC-J2 cells | 10 nM | 6 h pre-incubation | Attenuated H2O2-induced decrease | [11] |

Experimental Protocols

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with PQQ disodium salt or vehicle control.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Incubation: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Secondary Antibody and Staining: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI.

-

Imaging: Mount coverslips on slides and visualize using a fluorescence or confocal microscope.

-

Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with PQQ disodium salt or vehicle control for the desired duration.

-

Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Other Modulated Signaling Pathways

In addition to the CREB/PGC-1α and Nrf2 pathways, PQQ has been shown to influence other critical signaling cascades, including:

-

AMPK (AMP-activated protein kinase) Pathway: PQQ can activate AMPK, a key energy sensor that, when activated, promotes catabolic pathways to generate ATP and is also involved in mitochondrial biogenesis.[12]

-

MAPK (Mitogen-activated protein kinase) Pathways: PQQ can modulate various MAPK pathways (e.g., ERK, JNK, p38), which are involved in cell proliferation, differentiation, and stress responses.[13]

-

JAK/STAT (Janus kinase/signal transducer and activator of transcription) Pathway: PQQ has been shown to influence the JAK/STAT pathway, which plays a crucial role in cytokine signaling and immune responses.[14]

-

PI3K/Akt (Phosphatidylinositol 3-kinase/protein kinase B) Pathway: This pro-survival pathway can be activated by PQQ, leading to the inhibition of apoptosis and promotion of cell survival.

Further research is needed to fully elucidate the quantitative effects and detailed mechanisms of PQQ's interaction with these pathways.

Conclusion

Pyrroloquinoline quinone disodium salt exerts its beneficial physiological effects through a sophisticated and interconnected network of cellular signaling pathways. Its ability to potently stimulate mitochondrial biogenesis via the CREB/PGC-1α axis and to enhance the cellular antioxidant defense system through the activation of the Nrf2 pathway are central to its mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of PQQ in a range of mitochondrial and oxidative stress-related pathologies. Future investigations into its modulation of other key signaling pathways will undoubtedly reveal even greater therapeutic promise for this remarkable redox cofactor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nrf2 activation by pyrroloquinoline quinone inhibits natural aging-related intervertebral disk degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrroloquinoline quinone stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and increased PGC-1alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrroloquinoline Quinone Stimulates Mitochondrial Biogenesis through cAMP Response Element-binding Protein Phosphorylation and Increased PGC-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nrf2 activation by pyrroloquinoline quinone inhibits natural aging‐related intervertebral disk degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Pyrroloquinoline Quinone (PQQ) Disodium Salt

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrroloquinoline quinone (PQQ), a novel redox cofactor, is a naturally occurring compound found in various foods and is commonly available as a dietary supplement in its more stable disodium (B8443419) salt form.[1] Recognized for its potent antioxidant properties, PQQ plays a significant role in a multitude of cellular processes.[1] While not synthesized by mammals, it influences mitochondrial biogenesis, energy metabolism, and key cellular signaling pathways, making it a compound of substantial interest for therapeutic and nutraceutical applications.[1][2] This technical guide provides a comprehensive overview of the current understanding of the cellular uptake, metabolism, and mechanisms of action of PQQ disodium salt.

Cellular Uptake and Distribution

The biological efficacy of PQQ is dependent on its absorption and transport into cells, followed by its distribution to various subcellular compartments.

Transport Across the Cell Membrane

The precise mechanisms for PQQ transport in mammalian cells are still under investigation.[1] However, studies indicate that it is readily absorbed from the intestine, with an absorption rate of approximately 62% in mice.[1][3] While specific carrier proteins or channels in mammalian plasma membranes have not been fully identified, it is known that PQQ can be taken up by cells.[1][4] In contrast, bacterial uptake is a more defined active transport process, particularly at low concentrations.[1]

Once absorbed, PQQ is distributed to various tissues, with the highest levels found in the skin and kidneys.[3] Peak blood levels are typically observed within 2-3 hours after ingestion.[3]

Subcellular Localization

Upon entering the cell, PQQ is distributed among several organelles. Studies utilizing radiolabeled PQQ in human fibroblast cells have demonstrated its presence in the cytosol, mitochondria, and nucleus.[1] This distribution aligns with its known effects on mitochondrial function and the regulation of gene expression.[1]

Data Presentation

Pharmacokinetics and Subcellular Distribution

The following tables summarize key quantitative data regarding the pharmacokinetics and subcellular distribution of PQQ.

| Parameter | Value | Species/Cell Type | Reference |

| Intestinal Absorption Rate | ~62% (range 19-89%) | Mice | [1][3] |

| Peak Blood Concentration | 2-3 hours post-ingestion | Humans/Mice | [3] |

| Urinary Excretion (24h) | ~80% of absorbed dose | Mice | [3] |

| Tissue Retention (24h) | ~20% of absorbed dose | Mice | [3] |

| Cellular Fraction | Percentage of Total Radiolabel (24h) | Cell Type | Reference |

| Mitochondria | 16% | Human Fibroblasts | [1] |

| Nucleus | 11% | Human Fibroblasts | [1] |

| Cytosol | ~73% | Human Fibroblasts | [1] |

Metabolism

The primary metabolic activity of PQQ in biological systems is its function as a redox cofactor, undergoing reversible oxidation-reduction reactions.[5] This ability to cycle between its oxidized (PQQ) and reduced (PQQH₂) forms is central to its antioxidant properties and its role in cellular signaling.[6]

PQQ is relatively stable and does not appear to be extensively broken down into smaller molecules.[6] However, it can react with amino acids in biological fluids to form derivatives, such as imidazole-pyrroloquinoline (IPQ).[7][8] Studies have shown that both intact PQQ and its derivatives can be taken up by cells, suggesting that these derivatives may also contribute to the physiological effects attributed to PQQ.[8]

PQQ-Modulated Signaling Pathways

PQQ exerts its biological effects by modulating a complex network of intracellular signaling pathways that are crucial for cellular health, metabolism, and stress response.

Mitochondrial Biogenesis and Energy Metabolism

A primary mechanism of PQQ is the stimulation of mitochondrial biogenesis, primarily through the activation of the PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1 alpha) pathway.[1][5] PGC-1α is a master regulator of mitochondrial biogenesis.[1] PQQ treatment has been shown to increase the expression of PGC-1α, which in turn activates nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (Tfam), leading to the synthesis of new mitochondria.[9][10] This action enhances cellular energy production (ATP synthesis) and is particularly beneficial for tissues with high energy demands.[5][11]

Antioxidant and Anti-Inflammatory Pathways

PQQ functions as a potent antioxidant both directly by scavenging free radicals and indirectly by modulating signaling pathways that control endogenous antioxidant systems.[5][12] It can activate the Nrf2 transcription factor, a master regulator of the antioxidant response, which upregulates the expression of protective enzymes.[5]

Furthermore, PQQ modulates key inflammatory signaling pathways, including inhibiting the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[3][12] By preventing NF-κB activation, PQQ can reduce the transcription of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.[3] PQQ also influences other pathways such as JAK/STAT and MAPK, which are involved in regulating immune responses, cell proliferation, and apoptosis.[2][13][14]

Experimental Protocols

Detailed methodologies are essential for the accurate study of PQQ's cellular effects. Below are summaries of common protocols.

Protocol 1: In Vitro Analysis of PQQ on Mitochondrial Biogenesis

-

Objective: To determine the effect of PQQ on mitochondrial content and activity in cultured cells.

-

Cell Line: Mouse hepatoma (Hepa1-6) cells are commonly used.[12]

-

Cell Culture: Cells are cultured in standard medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.[15]

-

PQQ Treatment: Prepare a stock solution of PQQ disodium salt in sterile water or PBS. Dilute the stock solution in complete growth medium to final concentrations typically ranging from 10 to 30 µM.[12] Expose cells to the PQQ-containing medium for 24 to 48 hours.[12]

-

Analysis:

-

Mitochondrial DNA (mtDNA) Content: Quantify relative mtDNA content using real-time quantitative PCR (RT-qPCR) by comparing the amplification of a mitochondrial gene (e.g., COX1) to a nuclear gene (e.g., GAPDH).

-

Gene Expression: Analyze the mRNA levels of key biogenesis regulators (e.g., PGC-1α, NRF-1, Tfam) using RT-qPCR.[9]

-

Protein Expression: Measure the protein levels of PGC-1α and other mitochondrial proteins via Western Blot analysis.[15]

-

Protocol 2: Cellular Uptake Analysis by LC-MS/MS

-

Objective: To quantify the amount of PQQ and its derivatives taken up by cells over time.

-

Cell Line: Mouse 3T3-L1 pre-adipocytes are a suitable model.

-

Cell Culture and Treatment: Culture 3T3-L1 cells in DMEM with 10% FBS. Treat the cells with a known concentration of PQQ (e.g., 10 µM) for various time points (e.g., 1, 6, 12, 24 hours).

-

Sample Preparation:

-

Medium: Collect the culture medium at each time point.

-

Cells: After incubation, wash the cells with cold PBS to remove extracellular PQQ. Lyse the cells (e.g., using a lysis buffer or sonication) to release intracellular contents.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate PQQ and its derivatives from the cell lysate and medium samples.[16]

-

-

LC-MS/MS Analysis:

-

Instrumentation: Use a UPLC system coupled to a tandem mass spectrometer (UPLC-MS/MS).[16]

-

Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using negative electrospray ionization. Specific ion transitions for PQQ (e.g., m/z 328.99→197.05) and its derivatives are used for quantification.[16]

-

Quantification: Calculate the concentration of PQQ in the samples by comparing the peak areas to a standard curve generated with known concentrations of PQQ.[16]

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Safety of pyrroloquinoline quinone disodium salt as a novel food pursuant to Regulation (EC) No 258/97 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular Uptake of Pyrroloquinoline Quinone in Its Intact and Derivatized Forms from the Cell Culture Medium of 3T3-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrroloquinoline Quinone Stimulates Mitochondrial Biogenesis through cAMP Response Element-binding Protein Phosphorylation and Increased PGC-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The Role Of PQQ Disodium Salt In Cellular Function | MTC Industries [mtcindustries.com]

- 12. benchchem.com [benchchem.com]

- 13. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic and Biochemical Effects of Pyrroloquinoline Quinone (PQQ) on Inflammation and Mitochondrial Dysfunction: Potential Health Benefits in Obesity and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Pyrroloquinoline Quinone: A Deep Dive into its Biological Functions and Physiological Roles

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrroloquinoline quinone (PQQ), a novel redox cofactor, has emerged as a molecule of significant interest in the scientific community due to its multifaceted physiological effects. Initially identified as an enzyme cofactor in bacteria, subsequent research has unveiled its potent antioxidant, neuroprotective, and anti-inflammatory properties, alongside its crucial role in mitochondrial biogenesis. This technical guide provides a comprehensive overview of the core biological functions and physiological roles of PQQ, with a focus on its mechanisms of action at the cellular and molecular levels. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data from key studies, detailed experimental methodologies, and visual representations of the primary signaling pathways modulated by PQQ.

Core Biological Functions of PQQ

PQQ's physiological significance stems from its involvement in several fundamental biological processes. Its potent antioxidant capacity, ability to modulate cellular signaling, and role as a cofactor for various enzymes contribute to its diverse health benefits.

Antioxidant Properties and Redox Cycling

PQQ is a powerful antioxidant, capable of neutralizing harmful free radicals and protecting cells from oxidative damage.[1] Its unique quinone structure allows it to participate in redox cycling, accepting and donating electrons to quench reactive oxygen species (ROS) with remarkable efficiency.[2] Studies have shown PQQ to be significantly more potent than vitamin C in neutralizing certain free radicals.[1] This antioxidant activity is crucial for protecting cellular components, including DNA, proteins, and lipids, from oxidative assault.[1]

Stimulation of Mitochondrial Biogenesis

One of the most profound effects of PQQ is its ability to stimulate mitochondrial biogenesis, the process of generating new mitochondria.[3] Mitochondria are the primary sites of cellular energy production, and their proper function is essential for overall health. PQQ enhances mitochondrial function by activating key signaling pathways, leading to increased cellular energy (ATP) production.[1][4] Diets deficient in PQQ have been shown to reduce mitochondrial content.[5]

Neuroprotective Effects

PQQ exhibits significant neuroprotective properties, safeguarding neurons from damage and supporting cognitive function.[6][7] Its antioxidant and anti-inflammatory actions contribute to its ability to protect against neurotoxicity induced by factors such as aggregated β-amyloid, a key player in Alzheimer's disease.[6][8] Furthermore, PQQ has been shown to induce the production of nerve growth factor (NGF), a protein vital for the growth, maintenance, and survival of nerve cells.[8][9]

Anti-inflammatory Activity

Chronic inflammation is a contributing factor to a wide range of diseases. PQQ has demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways.[10] It can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce levels of C-reactive protein (CRP), a key marker of inflammation.[10][11]

Quantitative Data from Key Studies

The following tables summarize quantitative data from human clinical trials and in vitro studies, highlighting the effects of PQQ on various physiological parameters.

Table 1: Effects of PQQ on Markers of Inflammation

| Marker | Study Population | Dosage | Duration | Results | Reference |

| C-reactive protein (CRP) | 10 healthy adults | 0.3 mg/kg/day | 3 days | Significant decrease | [7] |

| Interleukin-6 (IL-6) | 10 healthy adults | 0.3 mg/kg/day | 3 days | Significant decrease | [7] |

Table 2: Effects of PQQ on Lipid Profile

| Marker | Study Population | Dosage | Duration | Results | Reference |

| LDL-Cholesterol | 29 healthy adults with baseline LDL ≥140 mg/dL | 20 mg/day | 12 weeks | Significant decrease from average 156 to 132 mg/dL | [1][12] |

| Total Cholesterol | 29 healthy adults with baseline LDL ≥140 mg/dL | 20 mg/day | 12 weeks | Significant decrease from average 247 to 216 mg/dL | [12] |

Table 3: Effects of PQQ on Cognitive Function

| Cognitive Domain | Study Population | Dosage | Duration | Assessment Tool | Results | Reference | | --- | --- | --- | --- | --- | --- | | Composite Memory, Verbal Memory, Reaction Time, Complex Attention, Cognitive Flexibility, Executive Function, Motor Speed | 64 healthy adults (mean age 72) with self-reported forgetfulness | 21 mg/day | 12 weeks | Cognitrax | Significant improvement compared to placebo |[13] | | Selective Attention | 41 elderly healthy subjects | 20 mg/day | 12 weeks | Stroop Test | Significantly smaller change in Stroop interference ratios compared to placebo |[14] | | Cognitive Flexibility, Processing Speed, Execution Speed | Younger adults (20-40 years) | 20 mg/day | 8 weeks | Not specified | Improvement |[15] | | Complex and Verbal Memory | Older adults (41-65 years) | 20 mg/day | 12 weeks | Not specified | Improvement |[15] |

Table 4: Effects of PQQ on Mitochondrial Function (In Vitro)

| Parameter | Cell Line | PQQ Concentration | Duration | Results | Reference |

| Citrate Synthase Activity | Mouse Hepa1-6 | 10-30 µM | 24-48 hours | Increased activity | [16] |

| Cytochrome c Oxidase Activity | Mouse Hepa1-6 | 10-30 µM | 48 hours | Increased activity | [16] |

| Mitochondrial DNA Content | Mouse Hepa1-6 | 10-30 µM | 24-48 hours | Increased content | [16] |

| Cellular Oxygen Consumption | Mouse Hepa1-6 | 10-30 µM | 24-48 hours | Increased consumption | [16] |

| Basal and Maximal Respiration | Human Trabecular Meshwork (HTM) cells | 100 nM | 24 hours | Significant increases | [9] |

Key Signaling Pathways Modulated by PQQ

PQQ exerts its biological effects by modulating a network of interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate the core signaling cascades influenced by PQQ.

CREB/PGC-1α Pathway and Mitochondrial Biogenesis

A primary mechanism by which PQQ stimulates the creation of new mitochondria is through the activation of the cAMP response element-binding protein (CREB) and the peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α) pathway.[16][17] PQQ treatment leads to the phosphorylation of CREB, which in turn increases the expression of PGC-1α.[10][16] PGC-1α is a master regulator of mitochondrial biogenesis, orchestrating the expression of nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (TFAM).[5]

References

- 1. Frontiers | Pyrroloquinoline-quinone to reduce fat accumulation and ameliorate obesity progression [frontiersin.org]

- 2. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrroloquinoline Quinone (PQQ) Attenuates Hydrogen Peroxide-Induced Injury Through the Enhancement of Mitochondrial Function in Human Trabecular Meshwork Cells [mdpi.com]

- 10. Metabolic and Biochemical Effects of Pyrroloquinoline Quinone (PQQ) on Inflammation and Mitochondrial Dysfunction: Potential Health Benefits in Obesity and Future Perspectives | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Studies Show PQQ Lowers LDL Cholesterol Levels [doctormurray.com]

- 13. examine.com [examine.com]

- 14. Effect of the Antioxidant Supplement Pyrroloquinoline Quinone Disodium Salt (BioPQQ™) on Cognitive Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrroloquinoline quinone disodium salt improves brain function in both younger and older adults - Food & Function (RSC Publishing) [pubs.rsc.org]

- 16. Pyrroloquinoline Quinone Stimulates Mitochondrial Biogenesis through cAMP Response Element-binding Protein Phosphorylation and Increased PGC-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrroloquinoline quinone stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and increased PGC-1alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Cofactor: The Discovery and Foundational Research of Pyrroloquinoline Quinone (PQQ)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroloquinoline quinone (PQQ), a fascinating tricyclic ortho-quinone, emerged from relative obscurity in the mid-20th century to be recognized as a third class of redox cofactor in bacteria, distinct from the well-established nicotinamide (B372718) and flavin nucleotides.[1] Its discovery and subsequent characterization opened a new chapter in enzymology, revealing a novel catalytic mechanism and a widespread presence in the microbial world. This technical guide provides an in-depth exploration of the seminal discoveries and early research that laid the groundwork for our current understanding of PQQ, with a focus on the key experiments, quantitative data, and methodologies that defined this nascent field.

The Initial Discovery: A Novel Prosthetic Group

The journey to uncover PQQ began in 1964 with the work of J.G. Hauge. While studying glucose dehydrogenase from the bacterium Bacterium anitratum (now known as Acinetobacter calcoaceticus), Hauge observed that the enzyme's activity was independent of the common cofactors NAD+ and FAD+.[1] This led him to propose the existence of a novel prosthetic group.[2] Although he initially hypothesized it might be a naphthoquinone, his work was the first crucial step in identifying a new class of coenzyme.[2]

A few years later, in 1967, C. Anthony and L.J. Zatman, while investigating methanol (B129727) metabolism in the methylotrophic bacterium Pseudomonas sp. M27, purified and characterized an alcohol dehydrogenase that also did not utilize nicotinamide nucleotides.[3][4] They demonstrated that this enzyme contained a novel, non-covalently bound cofactor that was essential for its catalytic activity.[5] This research provided further compelling evidence for the existence of a new redox cofactor.

Structural Elucidation: Unveiling Methoxatin

The definitive structural determination of this enigmatic cofactor was a landmark achievement in 1979. A team led by S.A. Salisbury at the University of Cambridge successfully crystallized a derivative of the cofactor isolated from methanol dehydrogenase of methylotrophs.[6] Using X-ray crystallography, they elucidated its unique tricyclic structure and initially named it "methoxatin".[6] Simultaneously, J.A. Duine and J. Frank in the Netherlands independently isolated and characterized the same compound, confirming its structure and proposing the name pyrroloquinoline quinone (PQQ).[7]

Experimental Protocol: Crystallization and X-ray Diffraction of a PQQ Derivative (Acetonyl Methoxatin)

The following protocol is a summary of the methods likely employed by Salisbury and colleagues for the crystallization and structural analysis of the PQQ derivative.

2.1.1. Isolation and Purification of the PQQ Derivative: The specific details of the purification of the acetonyl methoxatin derivative are not extensively detailed in the initial publication. However, a general approach would have involved:

-

Cell Lysis: Disruption of methanol-oxidizing bacteria to release cellular contents.

-

Enzyme Purification: Initial purification of the PQQ-containing alcohol dehydrogenase.

-

Cofactor Extraction: Dissociation of the cofactor from the apoenzyme, likely through denaturation with acid or heat.[5]

-

Chromatographic Separation: Purification of the extracted cofactor derivative using techniques such as ion-exchange and/or reverse-phase chromatography.

2.1.2. Crystallization: The purified acetonyl methoxatin was crystallized to obtain crystals suitable for X-ray diffraction. A common method for small molecule crystallization is vapor diffusion:

-

Solvent System: The purified compound would be dissolved in a suitable solvent or a mixture of solvents.

-

Vapor Diffusion Setup: A drop containing the dissolved compound and a precipitant is equilibrated against a larger reservoir of the precipitant. Slow evaporation of the solvent from the drop leads to supersaturation and crystal formation.

-

Crystal Growth: Crystals are grown over a period of days to weeks at a controlled temperature.

2.1.3. X-ray Diffraction Analysis:

-

Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a beam of X-rays, and the diffraction pattern is recorded on a detector.[8]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are deduced and the final structure is refined.[8]

Early Research on PQQ-Dependent Enzymes

Following its discovery and structural elucidation, research efforts focused on understanding the function of PQQ as a cofactor in various bacterial dehydrogenases. The two primary enzymes of interest in the early stages were glucose dehydrogenase and alcohol (methanol) dehydrogenase.

PQQ-Dependent Glucose Dehydrogenase

Hauge's initial work on glucose dehydrogenase from Bacterium anitratum laid the foundation for understanding this class of enzymes.[2] These enzymes catalyze the oxidation of glucose to gluconolactone.

3.1.1. Experimental Protocol: Assay of PQQ-Dependent Glucose Dehydrogenase Activity

A typical enzyme assay to measure the activity of PQQ-dependent glucose dehydrogenase, based on early methods, would involve monitoring the reduction of an artificial electron acceptor.

-

Reaction Mixture: A buffered solution (e.g., phosphate (B84403) buffer, pH 6.0-7.0) containing:

-

D-glucose (substrate)

-

An artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or phenazine (B1670421) methosulfate (PMS).

-

The enzyme preparation.

-

-

Initiation: The reaction is initiated by the addition of the enzyme or substrate.

-

Measurement: The rate of reduction of the electron acceptor is measured spectrophotometrically by the decrease in its absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

-

Calculation of Activity: The enzyme activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

3.1.2. Quantitative Data from Early Studies

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Acinetobacter calcoaceticus (soluble) | D-Glucose | 25 | - | [9] |

| Pseudomonas sp. | D-Glucose | 4.9 | - | [10] |

| E. coli | D-Glucose | 2.7 | - | [10] |

Note: Vmax values are often reported under specific assay conditions and may not be directly comparable across different studies.

PQQ-Dependent Methanol Dehydrogenase

The work of Anthony and Zatman on methanol dehydrogenase from Pseudomonas sp. M27 was pivotal in establishing the role of PQQ in C1 metabolism.[3][4] This enzyme catalyzes the oxidation of methanol to formaldehyde.[11]

3.2.1. Experimental Protocol: Purification of Methanol Dehydrogenase from Pseudomonas sp. M27

The following is a generalized protocol based on the 1967 publication by Anthony and Zatman.[3][4]

Workflow for Methanol Dehydrogenase Purification

Caption: Purification scheme for methanol dehydrogenase.

-

Cell Growth and Harvest: Pseudomonas sp. M27 is grown in a methanol-containing medium and harvested by centrifugation.

-

Cell-Free Extract Preparation: The cell pellet is resuspended in a buffer and disrupted using a French press or sonication. The cell debris is removed by high-speed centrifugation to obtain the crude cell-free extract.

-

Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for the desired enzyme.

-

DEAE-Cellulose Chromatography: The partially purified enzyme is loaded onto a DEAE-cellulose anion-exchange column. The column is washed, and the enzyme is eluted with a salt gradient (e.g., NaCl).

-

Gel Filtration Chromatography: The fractions containing methanol dehydrogenase activity are pooled, concentrated, and further purified by gel filtration chromatography on a Sephadex G-150 column to separate proteins based on size.

-

Purity Assessment: The purity of the final enzyme preparation is assessed by techniques such as polyacrylamide gel electrophoresis (PAGE).

3.2.2. Quantitative Data from Early Studies on Methanol Dehydrogenase

| Property | Value | Organism | Reference |

| Molecular Weight | ~146,000 Da | Pseudomonas sp. M27 | [3][4] |

| Isoelectric Point (pI) | 7.0 - 8.0 | Pseudomonas sp. M27 | [3][4] |

| Km (Methanol) | 70 µM | Methylobacterium nodulans | [7] |

| Km (Methanol) | 0.36 mM | Methylorubrum extorquens AM1 | [12] |

| pH Optimum | 9.0 - 10.0 | Pseudomonas sp. M27 | [3] |

The Catalytic Role of PQQ: Early Mechanistic Insights

Early studies on PQQ-dependent dehydrogenases revealed a catalytic cycle involving the reduction of PQQ by the substrate (an alcohol or sugar) and its subsequent re-oxidation by an electron acceptor.[11] The reaction mechanism was a subject of considerable investigation, with two primary hypotheses emerging: an addition-elimination mechanism involving a covalent intermediate, and a direct hydride transfer mechanism.[13] While later structural and kinetic studies provided more definitive evidence, the early research laid the groundwork for these mechanistic questions.

Proposed Catalytic Cycle of PQQ-Dependent Dehydrogenases

Caption: Simplified catalytic cycle of PQQ.

Conclusion

The discovery of pyrroloquinoline quinone and the initial characterization of its role as a cofactor in bacterial dehydrogenases marked a significant advancement in our understanding of biological redox reactions. The pioneering work of Hauge, Anthony, Zatman, Salisbury, Duine, and their colleagues not only identified a new coenzyme but also established the foundation for the field of quinoprotein enzymology. The experimental protocols and quantitative data from this early era, while perhaps less refined than modern techniques, were instrumental in defining the fundamental properties of PQQ and its associated enzymes. This foundational knowledge continues to inform current research into the diverse physiological roles of PQQ and its potential applications in biotechnology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic isotope effects and ligand binding in PQQ-dependent methanol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The microbial oxidation of methanol. Purification and properties of the alcohol dehydrogenase of Pseudomonas sp. M27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification and properties of glucose dehydrogenase and cytochrome b from Bacterium anitratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Reconstitution/Activation of the Soluble PQQ-Dependent Glucose Dehydrogenase from Acinetobacter calcoaceticus: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a Eukaryotic Pyrroloquinoline Quinone-Dependent Oxidoreductase Belonging to a New Auxiliary Activity Family in the Database of Carbohydrate-Active Enzymes | PLOS One [journals.plos.org]

- 10. Isolation and Characterization of Homologically Expressed Methanol Dehydrogenase from Methylorubrum extorquens AM1 for the Development of Bioelectrocatalytical Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chris-anthony.co.uk [chris-anthony.co.uk]

- 12. Crystallization of a derivative of a new coenzyme, methoxatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Enzymatic properties of alcohol dehydrogenase PedE_M.s. derived from Methylopila sp. M107 and its broad metal selectivity [frontiersin.org]

The Role of Pyrroloquinoline Quinone (PQQ) Disodium Salt in Stimulating Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroloquinoline quinone (PQQ) disodium (B8443419) salt, a novel redox cofactor, has emerged as a potent stimulator of mitochondrial biogenesis, the intricate process of generating new mitochondria. This technical guide provides a comprehensive overview of the molecular mechanisms orchestrated by PQQ to enhance mitochondrial function, with a focus on the core signaling pathways involved. We present a synthesis of quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the underlying cellular cascades to support advanced research and therapeutic development.

Core Signaling Pathways Activated by PQQ Disodium Salt

PQQ's ability to stimulate mitochondrial biogenesis is not mediated by a single, linear pathway but rather through a complex and interconnected network of signaling events. The central hub of this network is the peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α) , a master regulator of mitochondrial biogenesis.[1][2] PQQ activates PGC-1α through several upstream signaling molecules.

The CREB/PGC-1α Pathway

A primary mechanism by which PQQ initiates mitochondrial biogenesis is through the activation of the cAMP response element-binding protein (CREB) .[1][3] PQQ treatment leads to the phosphorylation of CREB at serine 133.[3] This activated, phosphorylated CREB (p-CREB) then binds to the promoter region of the Ppargc1a gene, thereby increasing the transcription and subsequent protein expression of PGC-1α.[1][3] The requirement of both CREB and PGC-1α for PQQ-induced mitochondrial biogenesis has been demonstrated through small interfering RNA (siRNA) knockdown experiments, where the effect of PQQ was abrogated.[3][4]

The Role of Sirtuins (SIRT1 and SIRT3)

PQQ can also modulate the activity of sirtuins, a class of NAD+-dependent deacetylases. PQQ treatment has been shown to increase the cellular NAD+/NADH ratio, which in turn enhances the activity of SIRT1 .[5][6] SIRT1 can then deacetylate and activate PGC-1α, further amplifying its activity.[5][6] This suggests a synergistic mechanism where PQQ not only increases the amount of PGC-1α via CREB but also enhances the activity of the existing PGC-1α pool through SIRT1.[6] Some studies also suggest that PQQ may upregulate the expression of SIRT3 , another key regulator of mitochondrial function and energy metabolism, independently of the classical PGC-1α/SIRT1 pathway.[7]

Downstream Effectors: NRF-1, NRF-2, and TFAM

Once activated, PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2 ).[3][8] These transcription factors are crucial for the expression of genes encoding mitochondrial proteins.[3] Subsequently, NRF-1 and NRF-2 promote the expression of mitochondrial transcription factor A (TFAM ), which is essential for the replication and transcription of mitochondrial DNA (mtDNA).[3][8] This cascade ultimately leads to the synthesis of new mitochondria.[8]

The AMPK Signaling Pathway

Recent studies have also implicated the AMP-activated protein kinase (AMPK) pathway in PQQ's mechanism of action.[9][10] PQQ has been shown to activate AMPK, which can then lead to the upregulation of PGC-1α and TFAM, thereby promoting mitochondrial biogenesis.[9][10] This pathway is particularly relevant in the context of metabolic stress and disease models like Parkinson's.[10]

Quantitative Data on PQQ-Induced Mitochondrial Biogenesis

The effects of PQQ on mitochondrial biogenesis have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Effects of PQQ on Mitochondrial Biogenesis Markers

| Cell Line | PQQ Concentration | Duration | Parameter | Fold Increase (vs. Control) | Reference |

| Mouse Hepa1-6 | 10-30 µM | 24-48 h | Citrate (B86180) Synthase Activity | ~1.1 - 1.2 | [3] |

| Mouse Hepa1-6 | 10-30 µM | 48 h | Cytochrome c Oxidase Activity | ~1.2 - 1.4 | [3] |

| Mouse Hepa1-6 | 30 µM | 24 h | Mitotracker Staining | ~1.14 | [3] |

| Mouse Hepa1-6 | 30 µM | 24 h | Mitochondrial DNA Content | ~1.2 | [3] |

| Mouse Hepa1-6 | 30 µM | 24 h | Cellular Oxygen Respiration | ~1.23 | [3] |

| Human HTM cells | 100 nM | 24 h | Basal Respiration | 1.9 | [1] |

| NIH/3T3 | 10-100 nM | 48 h | Mitotracker Staining | Concentration-dependent increase | [11] |

| NIH/3T3 | 10-100 nM | 48 h | Mitochondrial DNA Content | Concentration-dependent increase | [11] |

Table 2: In Vivo Effects of PQQ on Mitochondrial Biogenesis

| Animal Model | PQQ Dosage | Duration | Tissue | Parameter | Observation | Reference |

| Mice | 2 mg/kg diet | - | Liver | Mitochondrial Content | 20-30% reduction in PQQ-deficient mice | [12] |

| Rotenone-induced PD Mice | 0.8, 4, 20 mg/kg/day | 3 weeks | Midbrain | Mitochondria Number | Significant diminishment of rotenone-induced reduction | [10] |

| Obese Sprague-Dawley Rats | 20 mg/kg/day | 5 weeks | Liver | mtDNA Content | Enhanced | [13] |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the literature to assess the impact of PQQ disodium salt on mitochondrial biogenesis.

General Experimental Workflow

Cell Culture and PQQ Treatment

-

Cell Lines: Mouse hepatocytes (Hepa1-6) or mouse embryonic fibroblasts (NIH/3T3) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

PQQ Treatment: PQQ disodium salt is dissolved in sterile water or culture medium. Cells are treated with various concentrations (e.g., 10 nM - 30 µM) or a vehicle control for specified durations (e.g., 24-48 hours).[3][8]

Quantification of Mitochondrial Mass and DNA

-

Mitotracker Staining:

-

Cells are seeded in 96-well plates.

-

After PQQ treatment, cells are incubated with Mitotracker Green FM or Red CMXRos (e.g., 100 nM) for 30-45 minutes at 37°C.

-

Fluorescence is measured using a microplate reader or visualized by fluorescence microscopy. For flow cytometry, cells are harvested, stained, and analyzed to quantify the mean fluorescence intensity.[3][14]

-

-

Mitochondrial DNA (mtDNA) to Nuclear DNA (nDNA) Ratio:

-

Total DNA is extracted from treated and control cells.

-

Quantitative real-time PCR (qPCR) is performed using specific primers for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., β-actin or GAPDH).

-

The relative ratio of mtDNA to nDNA is calculated using the ΔΔCt method.[3]

-

Measurement of Mitochondrial Enzyme Activity

-

Citrate Synthase Activity:

-

Cell lysates are prepared in a suitable buffer.

-

The assay is initiated by adding acetyl-CoA and oxaloacetate to the lysate.

-

The rate of conversion of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid at 412 nm is measured spectrophotometrically, which is proportional to citrate synthase activity.[3]

-

-

Cytochrome c Oxidase Activity:

-

Cell lysates are incubated with reduced cytochrome c.

-

The oxidation of cytochrome c is monitored by the decrease in absorbance at 550 nm.[3]

-

Analysis of Gene and Protein Expression

-

Quantitative Real-Time PCR (qPCR):

-

Total RNA is extracted from cells and reverse-transcribed to cDNA.

-

qPCR is performed using primers for target genes such as Ppargc1a, Nrf1, Nrf2, and Tfam.

-

Gene expression is normalized to a housekeeping gene (e.g., Actb).[3]

-

-

Western Blotting:

-

Proteins are extracted from cell lysates and separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane and probed with primary antibodies against PGC-1α, p-CREB (Ser133), CREB, SIRT1, and others.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence. Densitometry is used for quantification, with protein levels often normalized to a loading control like β-actin or GAPDH.[3]

-

Assessment of Mitochondrial Respiration

-

Seahorse XF Analyzer:

-

Cells are seeded in a Seahorse XF cell culture microplate.

-

After PQQ treatment, the culture medium is replaced with XF assay medium.

-

The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) in real-time.

-

Mitochondrial function parameters such as basal respiration, ATP production, and maximal respiration are determined by the sequential injection of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A).[8]

-

Conclusion

PQQ disodium salt stimulates mitochondrial biogenesis through a multi-pronged approach centered on the activation of the PGC-1α signaling pathway. It achieves this by inducing CREB phosphorylation and modulating SIRT1 activity, leading to the increased expression and activity of PGC-1α.[3][5][8] This, in turn, upregulates the downstream transcription factors NRF-1, NRF-2, and TFAM, culminating in the synthesis of new mitochondria.[3] The quantitative data robustly supports PQQ's role in increasing mitochondrial mass, DNA content, and respiratory function. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of PQQ in conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases, metabolic disorders, and age-related decline.[3][4]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrroloquinoline Quinone Stimulates Mitochondrial Biogenesis through cAMP Response Element-binding Protein Phosphorylation and Increased PGC-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrroloquinoline quinone stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and increased PGC-1alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrroloquinoline Quinone (PQQ) Attenuates Hydrogen Peroxide-Induced Injury Through the Enhancement of Mitochondrial Function in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Pyrroloquinoline-quinone to reduce fat accumulation and ameliorate obesity progression [frontiersin.org]

- 10. Pyrroloquinoline quinone promotes mitochondrial biogenesis in rotenone-induced Parkinson's disease model via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Pyrroloquinoline Quinone (PQQ): A Technical Guide to Natural Sources, Endogenous Presence, and Physiological Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroloquinoline quinone (PQQ), also known as methoxatin, is a redox-active quinone molecule that functions as a potent antioxidant and a cofactor for a class of enzymes called quinoproteins.[1] Initially discovered as a bacterial cofactor, PQQ has garnered significant scientific interest for its role in various physiological processes, including cellular energy metabolism, mitochondrial biogenesis, and neuroprotection.[2][3] Unlike vitamins, higher organisms, including humans, cannot synthesize PQQ; therefore, it must be obtained from dietary sources.[4][5] Its involvement in critical cellular functions and signaling pathways makes it a subject of considerable research for its potential therapeutic applications in conditions associated with mitochondrial dysfunction and oxidative stress, such as neurodegenerative diseases and metabolic syndrome.[2][4]

This technical guide provides a comprehensive overview of the natural dietary sources of PQQ, its endogenous presence, the bacterial biosynthetic pathway, and its modulation of key cellular signaling pathways. It also details common experimental protocols for the quantification of PQQ in biological and food matrices.

Natural Dietary Sources and Content

PQQ is ubiquitously present in a wide variety of foods, with concentrations typically measured in nanograms per gram or milliliter. Fermented products, certain fruits and vegetables, and human breast milk are among the richest known sources.[1][2][6] The daily dietary intake for an average person is estimated to be between 0.1 and 2 mg.[7]

Data Presentation: Quantitative Analysis of PQQ in Foodstuffs

The following tables summarize the concentration of PQQ across various dietary sources as determined by quantitative analysis.

Table 1: PQQ Content in Plant-Based Foods

| Food Source | PQQ Content (ng/g or ng/mL) | Reference |

| Natto (Fermented Soybeans) | ~61 | [7][8][9] |

| Parsley | ~34 | [6] |

| Green Pepper | ~30 | [6][10] |

| Spinach | ~30 | [8][10] |

| Tofu | ~30 | [6] |

| Kiwi Fruit | ~27 | [6][8][10] |

| Papaya | ~26 | [6][10] |

| Legume Seeds | ~18.24 | [1] |

| Carrots | - | [11] |

| Oranges | - | [11] |

| Tomatoes | - | [11] |

| Bananas | - | [11] |

| Dark Chocolate | - | [11] |

Table 2: PQQ Content in Beverages

| Beverage | PQQ Content (ng/mL) | Reference |

| Green Tea | 30 - 40 | [8] |

| Oolong Tea | ~30 | [6] |

| Beer | - | [12] |

Table 3: PQQ Content in Animal Products and Human Milk

| Source | PQQ Content (ng/g or ng/mL) | Reference |

| Human Breast Milk | 140 - 180 | [1][6] |

| Chicken Egg Yolk | ~7 | [1] |

| Cow Milk | ~3.4 | [1] |

Endogenous Presence and Biosynthesis

While PQQ is present in mammalian tissues, it is not synthesized endogenously.[4][12] The PQQ found in animal tissues is derived from dietary intake and potentially from gut microbiota.[9][13] Following ingestion, PQQ is absorbed in the intestine, with studies in mice showing approximately 62% absorption within 24 hours.[2][7] It is then distributed to various tissues, with higher concentrations found in the skin and kidneys.[7]

Bacterial Biosynthesis of PQQ

The biosynthesis of PQQ is exclusive to bacteria and involves a pathway encoded by the pqq operon, which typically contains six genes (pqqA-F).[14][15][16] The process begins with a ribosomally synthesized precursor peptide, PqqA, which contains conserved glutamate (B1630785) and tyrosine residues.[16][17] These two amino acids are cross-linked and subsequently modified by a series of enzymatic reactions to form the final tricyclic ortho-quinone structure of PQQ.[14][15]

Visualization: PQQ Biosynthesis Pathway

Caption: Bacterial biosynthesis of PQQ from the PqqA precursor peptide.

Physiological Roles and Key Signaling Pathways

PQQ exerts its biological effects by modulating a variety of cellular signaling pathways, primarily impacting mitochondrial function, cellular stress responses, and inflammation.[2][7][18]

Mitochondrial Biogenesis and Function

A primary role of PQQ is the stimulation of mitochondrial biogenesis, the process of generating new mitochondria.[3][19] This is achieved through the activation of key signaling pathways that regulate cellular energy metabolism.

-

AMPK Pathway: PQQ can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[20]

-

PGC-1α Pathway: PQQ supplementation enhances the expression of peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[3][5][20] Activation of PGC-1α subsequently upregulates nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), leading to the synthesis of new mitochondria.[20]

-

CREB Pathway: PQQ activates the cAMP response element-binding protein (CREB), which also contributes to the regulation of PGC-1α expression.[5]

Visualization: PQQ-Mediated Mitochondrial Biogenesis

Caption: PQQ activates AMPK and CREB to promote PGC-1α-mediated mitochondrial biogenesis.

Antioxidant and Anti-inflammatory Pathways

PQQ is a potent antioxidant that directly scavenges free radicals.[3] It also modulates signaling pathways that control the cellular antioxidant and inflammatory response.

-

Nrf2 Pathway: PQQ promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response that upregulates the expression of protective enzymes.[3][7]

-

NF-κB Pathway: PQQ can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[7][20]

-

MAPK and JAK/STAT Pathways: PQQ influences the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, which are crucial for regulating immune responses, cell proliferation, and apoptosis.[2][7][18]

Experimental Protocols for PQQ Quantification

Accurate quantification of PQQ in complex matrices like food and plasma is challenging but essential for research. Several analytical methods have been developed and optimized for this purpose.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific for the detection of free PQQ.

-

Principle: PQQ is extracted from the sample, derivatized to increase its volatility, and then separated and identified based on its mass-to-charge ratio.

-

Protocol Outline:

-

Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., [U-13C]PQQ) to the sample for accurate quantification.[9][13]

-

Extraction: Extract PQQ from the matrix using a solvent such as n-butanol, followed by solid-phase extraction (SPE) with a C18 cartridge for cleanup.[9][13]

-

Derivatization: Derivatize the extracted PQQ with an agent like phenyltrimethylammonium (B184261) hydroxide (B78521) to make it suitable for GC analysis.[9][13]

-

Analysis: Inject the derivatized sample into the GC-MS system.

-

Detection: Use selected ion monitoring (SIM) to detect the specific molecular peaks for PQQ and its internal standard.[9][13]

-

Enzymatic Method

This method relies on the function of PQQ as a cofactor for PQQ-dependent enzymes.

-

Principle: The activity of a PQQ-dependent apo-enzyme (an enzyme without its cofactor) is restored by the addition of a PQQ-containing sample. The resulting enzyme activity is proportional to the amount of PQQ present.

-

Protocol Outline (using apo-glucose dehydrogenase, apo-GDH):

-

Apo-Enzyme Preparation: Prepare the apo-GDH from a bacterial source like E. coli by removing the PQQ cofactor.[12]

-

Sample/Standard Incubation: Incubate the prepared apo-GDH solution with either the sample extract or known PQQ standards. This allows PQQ to bind to the apo-enzyme, reconstituting the active holoenzyme.[12]

-

Activity Assay: Initiate the enzymatic reaction by adding substrates (e.g., glucose) and an electron acceptor dye (e.g., 2,6-dichlorophenolindophenol, DCIP).

-

Detection: Measure the rate of dye reduction spectrophotometrically (e.g., decrease in absorbance at 600 nm). The change in absorbance is proportional to the GDH activity and thus the PQQ concentration.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method widely used for quantifying small molecules in complex biological fluids.[21]

-

Principle: PQQ is separated from other components in the sample by high-performance liquid chromatography (HPLC) and then detected by tandem mass spectrometry.

-

Protocol Outline:

-

Sample Preparation: Precipitate proteins from the plasma or liquid sample using a solvent like acetonitrile. An internal standard is added prior to this step.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18) to separate PQQ from matrix components. A gradient elution with a mobile phase (e.g., water and methanol (B129727) with formic acid) is typically used.

-

Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer. Detection is performed in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).[21] The transition of the parent ion to a specific daughter ion (e.g., m/z 328.99→197.05 for PQQ) is monitored for quantification.[21]

-

Visualization: General Workflow for LC-MS/MS Analysis of PQQ

Caption: A typical experimental workflow for quantifying PQQ using LC-MS/MS.

References

- 1. Pyrroloquinoline quinone - Wikipedia [en.wikipedia.org]

- 2. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nutrafoods.eu [nutrafoods.eu]

- 5. performancelab.com [performancelab.com]

- 6. wellgreenxa.com [wellgreenxa.com]

- 7. Metabolic and Biochemical Effects of Pyrroloquinoline Quinone (PQQ) on Inflammation and Mitochondrial Dysfunction: Potential Health Benefits in Obesity and Future Perspectives | MDPI [mdpi.com]

- 8. santabiotech.com [santabiotech.com]

- 9. Levels of pyrroloquinoline quinone in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PQQ Supplements: Benefits, Side Effects, and More [webmd.com]

- 11. PQQ Supplements: Overview, Benefits, and Side Effects [healthline.com]

- 12. Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. The pyrroloquinoline quinone biosynthesis pathway revisited: a structural approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pyrroloquinoline quinone biosynthesis pathway revisited: A structural approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrroloquinoline Quinone Biogenesis: Demonstration that PqqE from Klebsiella pneumoniae is a Radical SAM Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinone biogenesis: Structure and mechanism of PqqC, the final catalyst in the production of pyrroloquinoline quinone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PQQ Supplements: The Energy Support You Need - Life Extension [lifeextension.com]

- 20. Frontiers | Pyrroloquinoline-quinone to reduce fat accumulation and ameliorate obesity progression [frontiersin.org]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to Pyrroloquinoline Quinone (PQQ) Disodium Salt: Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Pyrroloquinoline Quinone (PQQ) disodium (B8443419) salt. The information is curated to support research, development, and formulation activities involving this potent redox cofactor. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key analytical experiments are provided. Furthermore, this guide includes visualizations of critical signaling pathways influenced by PQQ, rendered using the DOT language for clarity and precision.

Chemical Structure

Pyrroloquinoline quinone (PQQ) disodium salt is the sodium salt of PQQ, a tricyclic aromatic ortho-quinone. The disodium salt form enhances the stability and water solubility of the molecule, making it more suitable for various applications, including dietary supplements and research.[1][2] The most commonly referenced form in literature is the anhydrous disodium salt.

Molecular Formula: C₁₄H₄N₂Na₂O₈[1][3][4][[“]][6][7][8][9]

Molecular Weight: 374.17 g/mol [1][3][4][[“]][7][9][10]

CAS Number: 122628-50-6[3][4][[“]][6][9]

Synonyms: Methoxatin disodium salt, Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate[[“]]

Below is a two-dimensional representation of the chemical structure of PQQ disodium salt.

Physicochemical Properties

The physicochemical properties of PQQ disodium salt are critical for its handling, formulation, and biological activity. A summary of these properties is provided in the table below.

| Property | Value | References |

| Appearance | Reddish-brown powder | [3][6][9] |

| Melting Point | >300 °C | [3][11] |

| Water Solubility | 3 g/L at 25°C; 6.16 mg/mL | [3][11][[“]] |

| Stability | Stable for at least 36 months under appropriate storage conditions. | [3][13] |

| pH Stability | Most stable in a neutral to slightly alkaline pH range (7-9). | [1][14] |

| Light Sensitivity | The free acid form is sensitive to light. The disodium salt is more stable, but protection from light is recommended for solutions. | [14] |

Experimental Protocols

Determination of Melting Point

A standard capillary melting point method can be employed to determine the melting point of PQQ disodium salt.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Ensure the PQQ disodium salt sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C per minute initially.

-

Observe the sample closely as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For PQQ disodium salt, a decomposition point above 300 °C is typically observed.[3][11]

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

PQQ disodium salt

-

Distilled or deionized water

-

Screw-capped vials or flasks

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

Add an excess amount of PQQ disodium salt to a series of vials containing a known volume of water.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of PQQ disodium salt using a validated analytical method, such as HPLC with UV detection.

-

The determined concentration represents the aqueous solubility of PQQ disodium salt at the specified temperature.

Stability Testing by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for assessing the stability of PQQ disodium salt in an aqueous solution over time.

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

PQQ disodium salt reference standard

-

HPLC-grade methanol, phosphoric acid, and water

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

HPLC Conditions:

-

Mobile Phase: 35% Methanol / 0.34% Phosphoric Acid in water

-

Flow Rate: 1.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 20 µL

-

Detection Wavelength: 259 nm

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of PQQ disodium salt in water. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Prepare a solution of PQQ disodium salt in the desired aqueous matrix (e.g., water, buffer) at a known concentration.

-

Stability Study: Store the sample solution under defined conditions (e.g., temperature, light exposure). At specified time points (e.g., 0, 1, 4, 8, 12 weeks), withdraw an aliquot of the sample solution.

-

Analysis: Filter the withdrawn sample through a 0.45 µm syringe filter and inject it into the HPLC system.

-

Quantification: Record the peak area of PQQ in the chromatogram. Calculate the concentration of PQQ in the sample by comparing its peak area to the calibration curve generated from the standard solutions. A decrease in concentration over time indicates degradation.

Core Signaling Pathways Modulated by PQQ Disodium Salt

PQQ is known to modulate several key signaling pathways that are crucial for cellular health, including mitochondrial biogenesis and antioxidant defense.

Mitochondrial Biogenesis via CREB/PGC-1α Pathway

PQQ stimulates the creation of new mitochondria by activating the cAMP response element-binding protein (CREB) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) pathway.[4][15] This is a critical mechanism for improving cellular energy production.

Antioxidant Defense via Nrf2/HO-1 Pathway

PQQ enhances the cell's antioxidant capacity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) pathway.[[“]] This pathway upregulates the expression of various antioxidant enzymes.

Modulation of JAK/STAT, MAPK, and PI3K/Akt Pathways

PQQ has also been shown to influence other critical signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3][8][14][16][17][18] These pathways are involved in a wide range of cellular processes, including inflammation, cell survival, and proliferation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrroloquinoline Quinone Stimulates Mitochondrial Biogenesis through cAMP Response Element-binding Protein Phosphorylation and Increased PGC-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Enhancing Mitochondrial Biogenesis Naturally - NutriPQQ® [nutripqq.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrroloquinoline Quinone Administration Alleviates Allergic Airway Inflammation in Mice by Regulating the JAK-STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. consensus.app [consensus.app]

- 13. researchgate.net [researchgate.net]

- 14. Pyrroloquinoline Quinone Administration Alleviates Allergic Airway Inflammation in Mice by Regulating the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrroloquinoline quinone stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and increased PGC-1alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [The roles of PI3K/Akt pathway in proliferation of Schwann cells promoted by pyrroloquinoline quinone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of transcriptional networks responding to pyrroloquinoline quinone dietary supplementation and their influence on thioredoxin expression, and the JAK/STAT and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Consequences of Pyrroloquinoline Quinone (PQQ) Deficiency: A Technical Review of Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract